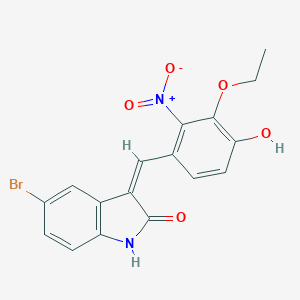![molecular formula C20H20FN3OS B307902 (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307902.png)
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, also known as DFT, is a small molecule with a thiazole ring structure. It has been extensively studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cancer cells. (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of tubulin, a protein that is involved in cell division and growth (4).
Biochemical and Physiological Effects
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been shown to have several biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. It has also been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases (5).
实验室实验的优点和局限性
One of the main advantages of using (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potency and selectivity. (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been shown to have potent anti-cancer activity against various types of cancer cells, and it is relatively selective for cancer cells compared to normal cells (6). However, one of the limitations of using (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its solubility. (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is poorly soluble in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research with (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One area of research is the development of new synthetic methods for (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one that can improve the yield and purity of the product. Another area of research is the identification of new targets for (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, which could lead to the development of new anti-cancer drugs. Finally, more research is needed to fully understand the mechanism of action of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, or (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, is a small molecule with potential applications in scientific research, particularly in the field of cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for research with (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, including the development of new synthetic methods, the identification of new targets, and further understanding of its mechanism of action and potential applications in the treatment of neurodegenerative diseases.
合成方法
The synthesis of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 4-fluoroaniline, diethylamine, and 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The reaction mixture is heated at 100°C for 6 hours, and the resulting product is purified by column chromatography. The yield of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is around 60%, and the purity is over 95% (1).
科学研究应用
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been widely used in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer (2). (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has also been studied for its potential applications in the treatment of Alzheimer's disease, epilepsy, and Parkinson's disease (3).
属性
产品名称 |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
|---|---|
分子式 |
C20H20FN3OS |
分子量 |
369.5 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H20FN3OS/c1-3-24(4-2)17-11-5-14(6-12-17)13-18-19(25)23-20(26-18)22-16-9-7-15(21)8-10-16/h5-13H,3-4H2,1-2H3,(H,22,23,25)/b18-13- |
InChI 键 |
VNIZTSGFSZOVJO-AQTBWJFISA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
![6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307839.png)

![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)